molecular formula C36H56O4 B1249397 Cylindrocyclophane F

Cylindrocyclophane F

Cat. No. B1249397
M. Wt: 552.8 g/mol
InChI Key: AAGAYZNADYXWIQ-ATACATFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cylindrocyclophane F is a natural product found in Nostoc with data available.

Scientific Research Applications

Biosynthesis and Structural Elucidation

  • Biosynthetic Gene Cluster Identification : Genome sequencing and bioinformatic analyses have identified a biosynthetic gene cluster involved in the assembly of cylindrocyclophane F. This cluster plays a role in the unusual type I polyketide synthase assembly line, functionalizing an unactivated carbon center (Nakamura et al., 2012).
  • Structural Features : The cylindrocyclophanes, including cylindrocyclophane F, are notable for their unique [7,7]-paracyclophane scaffold. The total structure and absolute stereochemistry of cylindrocyclophane F have been elucidated, contributing to our understanding of its chemical and biological properties (Moore et al., 1992).

Synthesis Techniques

  • Transition-Metal Catalysis in Synthesis : Significant progress has been made in synthesizing cylindrocyclophanes, including cylindrocyclophane F, using transition-metal catalysis. These syntheses highlight the utility of such catalysis in natural-product synthesis (Breit & Berthold, 2020).
  • Synthetic Methodologies : The total synthesis of cylindrocyclophane F has been achieved through methods like cross olefin metathesis dimerization and the use of various catalytic techniques, demonstrating the compound's synthetic accessibility (Smith et al., 2001), (Berthold & Breit, 2018).

Biological Activities and Applications

  • Antibacterial Activity : Novel cylindrocyclophanes, including derivatives of cylindrocyclophane F, have been synthesized and identified as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in antibacterial discovery (Freudenreich et al., 2020).

Enzymatic Mechanisms and Applications

  • Alkylation in Biosynthesis : The cylindrocyclophane biosynthesis involves unique enzymatic processes, such as chlorination of unactivated carbon and stereospecific alkylations, which have implications for biocatalysis and metabolic engineering (Nakamura et al., 2017).

Potential for Organic Synthesis and Catalysis

  • Friedel-Crafts Alkylation Mechanism : The biosynthesis of cylindrocyclophane involves a Friedel-Crafts alkylation mechanism. Understanding this mechanism provides valuable insights for biocatalyst engineering and expands the applications in organic synthesis (Wang et al., 2021).

properties

Product Name

Cylindrocyclophane F

Molecular Formula

C36H56O4

Molecular Weight

552.8 g/mol

IUPAC Name

(3S,8S,14S,19S)-8,19-dibutyl-3,14-dimethyltricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-10,21,24,26-tetrol

InChI

InChI=1S/C36H56O4/c1-5-7-15-29-17-11-9-13-25(3)20-28-23-33(39)36(34(40)24-28)30(16-8-6-2)18-12-10-14-26(4)19-27-21-31(37)35(29)32(38)22-27/h21-26,29-30,37-40H,5-20H2,1-4H3/t25-,26-,29-,30-/m0/s1

InChI Key

AAGAYZNADYXWIQ-ATACATFBSA-N

Isomeric SMILES

CCCC[C@H]1CCCC[C@@H](CC2=CC(=C([C@H](CCCC[C@@H](CC3=CC(=C1C(=C3)O)O)C)CCCC)C(=C2)O)O)C

Canonical SMILES

CCCCC1CCCCC(CC2=CC(=C(C(CCCCC(CC3=CC(=C1C(=C3)O)O)C)CCCC)C(=C2)O)O)C

synonyms

cylindrocyclophane F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cylindrocyclophane F
Reactant of Route 2
Cylindrocyclophane F
Reactant of Route 3
Cylindrocyclophane F
Reactant of Route 4
Reactant of Route 4
Cylindrocyclophane F
Reactant of Route 5
Cylindrocyclophane F
Reactant of Route 6
Cylindrocyclophane F

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